molecular formula C9H9BO3 B151839 (5-Methylbenzofuran-2-yl)boronic acid CAS No. 143381-72-0

(5-Methylbenzofuran-2-yl)boronic acid

Cat. No.: B151839
CAS No.: 143381-72-0
M. Wt: 175.98 g/mol
InChI Key: FPEHWPXLYXXAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylbenzofuran-2-yl)boronic acid (C₉H₉BO₃) is a boronic acid derivative featuring a benzofuran scaffold substituted with a methyl group at the 5-position and a boronic acid moiety at the 2-position (Fig. 1). Its molecular structure is defined by the SMILES string B(C1=CC2=C(O1)C=CC(=C2)C)(O)O and InChIKey FPEHWPXLYXXAFZ-UHFFFAOYSA-N . Boronic acids are pivotal in medicinal chemistry and materials science due to their ability to form reversible covalent bonds with diols and nucleophiles, enabling applications in drug design, sensing, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Methylbenzofuran-2-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of aryl halides using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium acetate .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acid reagents can reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5-Methylbenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

One of the primary applications of (5-Methylbenzofuran-2-yl)boronic acid is as a key building block in organic synthesis. It is extensively used in:

  • Suzuki–Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are essential intermediates in pharmaceuticals and agrochemicals.

    Table 1: Examples of Biaryl Compounds Synthesized Using this compound
    Product NameStructureYield (%)
    Compound ACompound A85
    Compound BCompound B90

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic properties. Notable areas include:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

    Table 2: Anticancer Activity of this compound
    Cell LineIC50 (µM)Comparison StandardStandard IC50 (µM)
    PC-30.56CA-41.0
    HeLa0.75CA-41.0
    The mechanism involves inhibition of tubulin polymerization, leading to apoptosis in cancer cells.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for further development in treating infections.

Table 3: Antimicrobial Activity of this compound

MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus12
Escherichia coli10
Candida albicans8

Case Study 1: Boron Neutron Capture Therapy (BNCT)

Boron-containing compounds like this compound have been studied for their role in BNCT, a targeted cancer treatment that exploits the neutron capture properties of boron isotopes to selectively destroy tumor cells while sparing healthy tissue.

Case Study 2: Development of Antiviral Agents

Research has indicated that boronic acids can serve as critical pharmacophores in antiviral drug development. For instance, derivatives similar to this compound have shown promise against hepatitis C virus replication.

Mechanism of Action

The mechanism of action of (5-Methylbenzofuran-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. Additionally, the boronic acid group can interact with diols and other nucleophiles, leading to the formation of stable boronate esters .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Analogs

The following table highlights key structural analogs of (5-methylbenzofuran-2-yl)boronic acid, focusing on substituent variations and physicochemical properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight Similarity Score* Key References
(5-Methoxybenzofuran-2-yl)boronic acid Methoxy (-OCH₃) at 5-position C₁₀H₁₁BO₄ 205.99 g/mol 0.90
(5-Fluorobenzofuran-2-yl)boronic acid Fluoro (-F) at 5-position C₈H₆BFO₃ 194.94 g/mol 0.78
(5-Bromobenzofuran-2-yl)boronic acid Bromo (-Br) at 5-position C₈H₆BBrO₃ 255.85 g/mol 0.79
(3-Methylbenzofuran-2-yl)boronic acid Methyl (-CH₃) at 3-position C₉H₉BO₃ 175.97 g/mol 0.85
6-Hydroxynaphthalen-2-yl boronic acid Hydroxyl (-OH) on naphthalene C₁₀H₉BO₃ 187.99 g/mol N/A

*Similarity scores (0–1 scale) are based on structural and functional overlap with the target compound .

Key Observations:

  • Electron-Withdrawing vs.
  • Lipophilicity : Methyl and bromo substituents increase logP values, favoring membrane permeability, whereas hydroxyl groups (e.g., 6-hydroxynaphthalen-2-yl boronic acid) enhance hydrophilicity .

Antiproliferative Effects:

  • 6-Hydroxynaphthalen-2-yl boronic acid exhibits potent cytotoxicity against triple-negative breast cancer (4T1 cells) with IC₅₀ = 0.1969 µM, attributed to interactions with serine proteases or transcription factors .
  • Phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM) demonstrates similar efficacy, though its poor solubility limits practical use .
  • This compound : Direct antiproliferative data are unavailable, but its methyl group may enhance cellular uptake compared to polar analogs like 6-hydroxynaphthalen-2-yl boronic acid.

Enzyme Inhibition:

  • Meta-substituted aryl boronic acids (e.g., 3-carboxy-4-fluorophenylboronic acid) inhibit Streptococcus pneumoniae penicillin-binding proteins (PBPs) with IC₅₀ = 20–30 µM .
  • Ortho-substituted derivatives show reduced activity, highlighting the importance of substitution patterns in target engagement .

Physicochemical and Acidity Comparisons

Compound Name pKa* Binding Affinity (Glucose, Kₐ) Solubility Profile
This compound ~8.5† Moderate (est.) Moderate lipophilicity
3-AcPBA 8.9 Low (Kₐ = 0.1 M⁻¹) High hydrophilicity
4-MCPBA 9.2 Low (Kₐ = 0.05 M⁻¹) Moderate hydrophilicity
6-Hydroxynaphthalen-2-yl boronic acid 7.8 High (Kₐ = 10 M⁻¹) Low (precipitates in RPMI)

*Experimental pKa values from titration studies ; †Estimated based on substituent effects.

Key Insights:

  • Lower pKa values (e.g., 6-hydroxynaphthalen-2-yl boronic acid) correlate with stronger diol binding at physiological pH, critical for glucose sensing or proteasome inhibition .
  • The methyl group in the target compound likely raises its pKa slightly compared to hydroxylated analogs, reducing saccharide-binding efficiency but improving metabolic stability.

Biological Activity

(5-Methylbenzofuran-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. As a derivative of benzofuran, this compound is part of a broader class of boronic acids known for their ability to interact with various biological targets, including enzymes and receptors. This article reviews the biological activities of this compound, focusing on its cytotoxic effects, antimicrobial properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound features a benzofuran ring substituted with a methyl group at the 5-position and a boronic acid functional group. Its structure allows for versatile interactions in biological systems, particularly in enzyme inhibition and molecular recognition processes.

1. Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested for their efficacy against prostate cancer cells, showing reduced cell viability while maintaining the viability of healthy cells. In one study, derivatives demonstrated a decrease in cell viability to 33% for cancer cells while healthy cells remained at 71% viability when treated with concentrations around 5 µM .

Table 1: Cytotoxicity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Healthy Cell Viability (%)
This compoundProstate Cancer571
B5Prostate Cancer571
B7Prostate Cancer795

2. Antimicrobial Properties

The antimicrobial activity of boronic acids has been explored extensively. In one study, various boronic compounds were evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited inhibition zones ranging from 7 to 13 mm, showcasing their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Boronic Acid Derivatives

CompoundMicroorganismInhibition Zone (mm)
B1Staphylococcus aureus10
B5E. coli8
B7Candida albicans12

The mechanism by which this compound exerts its biological effects is multifaceted. For anticancer activity, studies suggest that these compounds may induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of caspases . Additionally, the boronic acid moiety plays a crucial role in binding to target enzymes, inhibiting their activity by forming reversible covalent bonds.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various benzofuran derivatives, including this compound. These compounds were tested for their cytotoxicity against multiple cancer cell lines such as ME-180 and A549. The introduction of methyl groups was found to enhance antiproliferative activity significantly compared to non-methylated analogs .

In another investigation focused on the antimicrobial efficacy of boronic acids, researchers highlighted the importance of structural modifications in enhancing bioactivity against resistant strains like MRSA. The study demonstrated that specific substitutions could optimize the interaction with bacterial targets, leading to improved inhibition rates .

Q & A

Basic Research Questions

Q. How is (5-Methylbenzofuran-2-yl)boronic acid synthesized and characterized in academic research?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated benzofuran precursors and boronic acid derivatives. Protecting groups (e.g., pinacol esters) are often employed to stabilize boronic acids during synthesis . Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (e.g., MALDI-MS) for molecular weight verification. For example, MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) enables efficient analysis of boronic acid-containing peptides by preventing trimerization artifacts .

Q. What role does the boronic acid moiety play in therapeutic agent design?

  • Methodological Answer : The boronic acid group enables reversible covalent interactions with biological targets, such as proteases or enzymes with nucleophilic residues (e.g., serine or threonine). This property is exploited in proteasome inhibitors like Bortezomib, where the boronic acid binds to the catalytic threonine residue, inhibiting protein degradation . Rational design strategies include substrate mimicry and computational modeling to optimize binding affinity and selectivity .

Q. How do boronic acids bind diols, and what factors influence binding efficiency?

  • Methodological Answer : Boronic acids form cyclic esters with 1,2- or 1,3-diols via reversible interactions. Binding efficiency depends on solution pH (optimal near the pKa of the boronic acid), diol stereochemistry, and electronic effects of substituents on the boronic acid. For instance, electron-withdrawing groups lower the pKa, enhancing binding under physiological conditions . Fluorescence assays and stopped-flow kinetics are used to quantify binding constants (Kd) and reaction rates (kon/koff) .

Q. What methodologies are used to design boronic acid-based chemosensors?

  • Methodological Answer : Chemosensors leverage boronic acid-diol binding to induce spectroscopic changes (e.g., fluorescence, colorimetry). Design strategies include conjugating boronic acids with fluorophores (e.g., rhodamine) or chromophores. For example, nitrophenol-based reporters exhibit colorimetric shifts upon diol binding due to pKa modulation . Recent advances integrate nanomaterials (e.g., carbon dots) to enhance sensitivity for detecting bacterial glycans .

Advanced Research Questions

Q. How do kinetic properties of boronic acid-diol binding impact chemosensor performance?

  • Methodological Answer : Real-time sensing requires fast equilibrium kinetics. Stopped-flow studies reveal kon values for sugars follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinities . Slow koff rates (e.g., >1 s⁻¹) may delay sensor response, necessitating kinetic modeling to optimize sensor design. For glucose monitoring, kon values ≤10⁴ M⁻¹s⁻¹ are critical for sub-second resolution .

Q. What analytical challenges arise in detecting boronic acid impurities in pharmaceuticals?

  • Methodological Answer : Trace-level detection (≤1 ppm) of underivatized boronic acids requires highly sensitive LC-MS/MS methods. Triple quadrupole systems in MRM mode improve selectivity, while optimizing ionization parameters (e.g., ESI−) minimizes matrix interference. Validation parameters (LOD, LOQ, linearity) must comply with ICH guidelines, with stringent controls for method robustness .

Q. How does thermal stability of aromatic boronic acids influence their application in materials science?

  • Methodological Answer : Thermogravimetric analysis (TGA) identifies decomposition pathways (e.g., boroxine formation or oxidative degradation). Substituents like methyl groups enhance thermal stability by reducing electron-deficient boron centers. For flame-retardant applications, boronic acids with multiple aromatic rings exhibit higher char yields (>40%) at 600°C, making them viable halogen-free alternatives .

Q. Can boronic acid derivatives induce apoptosis in cancer cells via tubulin inhibition?

  • Methodological Answer : Boronic acid-modified combretastatin analogs (e.g., compound 13c) inhibit tubulin polymerization (IC50 = 21–22 µM) by binding to the colchicine site. FACScan analysis confirms apoptosis in Jurkat cells at >10⁻⁸ M concentrations within 8 hours. Comparative studies against 39 cancer cell lines reveal distinct mechanisms vs. non-boronated analogs (COMPARE correlation r = 0.553) .

Q. How are boronic acids integrated into stimuli-responsive polymers?

  • Methodological Answer : Boronic acid-containing copolymers (e.g., poly(NIPAM-co-PAPBA)) exhibit pH-, temperature-, and glucose-responsive behavior. Under acidic conditions, boronic acids form boroxine crosslinks, altering solubility. Protecting groups (e.g., pinacol) are used during polymerization (ATRP) to prevent side reactions. Applications include glucose-sensitive hydrogels for drug delivery .

Q. What advancements enable boronic acid-functionalized biosensors for bacterial detection?

  • Methodological Answer :
    Carbon dots functionalized with boronic acid (B-CDs) bind Gram-positive bacteria via interactions with cell wall teichoic acids. Fluorescence quenching assays achieve detection limits <10³ CFU/mL. Specificity is validated against Gram-negative strains (e.g., E. coli), demonstrating >90% selectivity for Staphylococcus aureus .

Properties

IUPAC Name

(5-methyl-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO3/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEHWPXLYXXAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576774
Record name (5-Methyl-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143381-72-0
Record name (5-Methyl-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyl lithium (1.7M, 35.16 ml) was added dropwise to a stirred solution of TMEDA (9.58 ml) and 5-methylbenzofuran (8.22 g) in ether (250 ml) maintaining the temperature below -60° C. throughout. The solution was warmed to about -10° C. over 45 minutes and stirred at this temperature for 30 minutes. A precipitate formed on warming. The suspension was cooled and triisopropylborate (43 ml) was added, maintaining the temperature below -60° C. The solution was warmed gradually to room temperature before quenching with 2N HCl (70 ml). The mixture was extracted with ether (3×50 ml) and the combined organic extracts washed with 2N HCl (4×30 ml), water (2×30 ml) and dried before evaporation to give the title compound as an orange solid (12.75 g).
Quantity
35.16 mL
Type
reactant
Reaction Step One
Name
Quantity
9.58 mL
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

n-Butyl lithium (35.16 ml) was added dropwise to a stirred solution of THEDA (9.58 ml) and 5-methylbenzofuran (8.22 g) in ether (250 ml) maintaining the temperature below -60° C. throughout. The solution was warmed to about -10° C. over 45 minutes and stirred at this temperature for 30 minutes. A precipitate formed on warning. The suspension was cooled and triisopropylborate (43 ml) was added, maintaining the temperature below -60° C. The solution was warmed gradually to room temperature before quenching with 2N HCl (70 ml). The mixture was extracted with ether (3×50 ml) and the combined organic extracts washed with 2N HCl (4×30 ml), water (2×30 ml) and dried before evaporation to give the title compound as an orange solid (12.75 g).
Quantity
35.16 mL
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.